Ethyl 4-amino-3-hydroxybenzoate

Catalog No.
S1535183
CAS No.
87081-52-5
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-amino-3-hydroxybenzoate

CAS Number

87081-52-5

Product Name

Ethyl 4-amino-3-hydroxybenzoate

IUPAC Name

ethyl 4-amino-3-hydroxybenzoate

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2,10H2,1H3

InChI Key

SVLMEEHRAATUJY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N)O

Synonyms

4-Amino-3-hydroxy-benzoic Acid Ethyl Ester; 4-Amino-3-hydroxybenzoic Acid Ethyl Ester

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)O

Available Information:

  • Commercially available: Ethyl 4-amino-3-hydroxybenzoate is commercially available from several chemical suppliers, suggesting potential research use. However, the specific research applications are not explicitly mentioned [, , ].
  • Listed in research databases: The compound is listed in databases like PubChem and SCBT, which categorize it as a biochemical for proteomics research [, ]. However, further details on its specific role in proteomics research are not available.

Future Research Potential:

  • Proteomics research: As mentioned previously, the compound is categorized as a biochemical for proteomics research, but the specific role it plays in this field needs further investigation.
  • Drug discovery: The presence of an amino and hydroxyl group in the molecule suggests potential for further research into its biological activity and possible drug discovery applications. However, this is purely speculative and requires extensive research to confirm.

Ethyl 4-amino-3-hydroxybenzoate is an organic compound with the molecular formula C9H11NO3C_9H_{11}NO_3 and a molecular weight of 181.19 g/mol. It features a benzene ring substituted with an amino group, a hydroxy group, and an ethyl ester group, making it a derivative of para-aminobenzoic acid. This compound is notable for its potential applications in pharmaceuticals and as a biochemical research tool due to its unique structure, which combines both hydrophilic and lipophilic characteristics.

, including:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of N-alkylated derivatives.

The major products formed from these reactions include:

  • Oxidation: Formation of 4-amino-3-hydroxybenzaldehyde.
  • Reduction: Formation of 4-amino-3-hydroxybenzyl alcohol.
  • Substitution: Formation of various N-alkylated derivatives.

Ethyl 4-amino-3-hydroxybenzoate exhibits several biological activities. Research indicates that it may possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications. Additionally, its structure allows it to interact with various enzymes and metabolic pathways, which is valuable in biochemical studies.

The synthesis of ethyl 4-amino-3-hydroxybenzoate typically involves the esterification of 4-amino-3-hydroxybenzoic acid with ethanol. This reaction is conducted in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.

In industrial settings, continuous flow reactors may be employed for scaling up production. These reactors enhance control over reaction conditions, improving yield and purity while minimizing human error.

Ethyl 4-amino-3-hydroxybenzoate has multiple applications across various fields:

  • Pharmaceuticals: Investigated for its potential therapeutic effects.
  • Biochemistry: Used as a building block in the synthesis of more complex organic molecules and in studies of enzyme interactions.
  • Material Science: Explored for its role in developing new materials and chemical processes.

Studies on ethyl 4-amino-3-hydroxybenzoate have focused on its interactions with biological systems. For instance, it has been evaluated for its effects on specific enzyme activities and metabolic pathways. These studies help elucidate the compound's mechanism of action and potential therapeutic uses.

Ethyl 4-amino-3-hydroxybenzoate can be compared to several similar compounds:

Compound NameKey FeaturesUnique Aspects
Ethyl 4-hydroxybenzoateLacks amino group; different reactivityNo amino functionality
Ethyl 4-amino-3-methylbenzoateSimilar structure but methyl instead of ethyl esterVariations in solubility and reactivity
4-Amino-3-hydroxybenzoic acidCarboxylic acid form; different solubilityAcidic nature alters reactivity

Ethyl 4-amino-3-hydroxybenzoate is unique due to the combination of both hydroxyl and amino groups, which confers specific chemical and biological properties not observed in its analogs. This distinctiveness enhances its potential utility in drug development and biochemical research.

XLogP3

1.1

Wikipedia

Ethyl 4-amino-3-hydroxybenzoate

Dates

Modify: 2023-08-15

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